molecular formula C14H16BClF2N2 B140690 Bodipy 8-Chloromethane CAS No. 208462-25-3

Bodipy 8-Chloromethane

Cat. No.: B140690
CAS No.: 208462-25-3
M. Wt: 296.55 g/mol
InChI Key: PFXASTXHAMZMNO-UHFFFAOYSA-N
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Description

Bodipy 8-Chloromethane is an organic compound with the chemical formula C14H16BClF2N2 and a molecular weight of 296.55. It is a yellow to orange crystalline solid that contains carbon, hydrogen, chlorine, boron, fluorine, and nitrogen elements. This compound is widely used in various fields such as chemical sensing, fluorescent dyes, biological markers, and photosensitive materials. It serves as a fluorescent probe and microscopy imaging reagent, enabling real-time monitoring of molecules, cells, and structures within biological systems .

Preparation Methods

Bodipy 8-Chloromethane is typically synthesized through chemical synthesis methods. The preparation process involves introducing appropriate raw materials and reagents into the reaction system, followed by reaction, purification, and crystallization to obtain the final product . The specific synthetic routes and reaction conditions can vary, but common methods include:

    Pd-catalyzed cross-coupling reactions: These reactions involve the coupling of boron dipyrromethene (BODIPY) core with chloromethane under palladium catalysis.

    Grignard reactions: This method involves the reaction of a Grignard reagent with a suitable precursor to form the desired compound.

    Knoevenagel reaction: This reaction involves the condensation of an aldehyde or ketone with a malonic acid derivative in the presence of a base.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Bodipy 8-Chloromethane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Bodipy 8-Chloromethane exerts its effects involves its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can oxidize biomolecules, leading to cell death in photodynamic therapy applications . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Bodipy 8-Chloromethane is unique compared to other similar compounds due to its specific photophysical properties, such as strong fluorescence, high photostability, and ease of functionalization. Similar compounds include:

Properties

IUPAC Name

8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXASTXHAMZMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479458
Record name AGN-PC-0NI0KZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208462-25-3
Record name AGN-PC-0NI0KZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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